![molecular formula C10H6BrNO2 B1325381 2-(2-Bromobenzoyl)oxazole CAS No. 898759-79-0](/img/structure/B1325381.png)
2-(2-Bromobenzoyl)oxazole
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Overview
Description
2-(2-Bromobenzoyl)oxazole is a synthetic organic compound that belongs to the oxazole family, which is characterized by a five-membered aromatic ring that contains one oxygen atom and one nitrogen atom. Its molecular formula is C10H6BrNO2 .
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis has been summarized in recent advances .Molecular Structure Analysis
The molecular formula of 2-(2-Bromobenzoyl)oxazole is C10H6BrNO2 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
Oxazoles have served as scaffolds from which macrocyclization reactions have produced a variety of interesting and novel depsipeptides and macrolactones . Despite these significant advances, challenges remain. For example, a mild, efficient, and general method to oxidize 4-alkyloxazolines to 4-alkyloxazoles is still needed .Physical And Chemical Properties Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Scientific Research Applications
Potential Applications in Pharmaceutical Research
Oxazole derivatives have been explored for their potential in drug discovery due to their structural versatility and biological activity. They have been synthesized and examined for various biological activities, including antibacterial, antifungal, and anticancer properties . The synthesis of oxazole-containing molecules has been a focus in the search for new medicinal compounds .
Mechanism of Action
Target of Action
2-(2-Bromobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors through numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The specific interactions of 2-(2-Bromobenzoyl)oxazole with its targets that result in these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties
Safety and Hazards
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(2-bromophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTINUONCOJUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642078 |
Source
|
Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzoyl)oxazole | |
CAS RN |
898759-79-0 |
Source
|
Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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